Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxothiomorpholin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCLGWIFXDHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Diverse Biological Landscape of Thiomorpholinone Derivatives: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiomorpholinone Scaffold - A Privileged Structure in Medicinal Chemistry
Thiomorpholinone, a heterocyclic scaffold incorporating both nitrogen and sulfur atoms, has garnered significant attention in medicinal chemistry. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by thiomorpholinone derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The unique structural attributes of the thiomorpholinone core, including its potential for diverse substitutions and the metabolic liability of the sulfur atom, contribute to its versatility as a pharmacophore. This document will delve into the anticancer, antimicrobial, anti-inflammatory, antioxidant, and hypolipidemic properties of these compounds, presenting key mechanistic insights, structure-activity relationships, quantitative data, and detailed experimental protocols.
Anticancer Activity: Targeting Key Pathways in Malignancy
Thiomorpholinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a spectrum of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
A primary mechanism by which thiomorpholinone derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. Furthermore, many of these compounds function as inhibitors of key kinases, particularly within the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.
dot
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR)
The anticancer potency of thiomorpholinone derivatives is significantly influenced by the nature and position of substituents on the core structure. Key SAR observations include:
-
Substitution on the Nitrogen Atom: Introduction of bulky aromatic or heterocyclic rings on the thiomorpholinone nitrogen often enhances cytotoxic activity.
-
Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide or sulfone can modulate the compound's polarity and biological activity.
-
Aromatic Substituents: The presence of electron-withdrawing or electron-donating groups on appended aromatic rings can fine-tune the anticancer potency and selectivity.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected thiomorpholinone derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[1][2][3]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| N-azole substituted thiomorpholine | A549 (Lung) | 10.1 |
| N-azole substituted thiomorpholine | HeLa (Cervical) | 30.0 |
| Thiazolo[3,2-a]pyrimidin-5-ones | HT29 (Colon) | 2.01 |
| Morpholine-substituted tetrahydroquinoline | A549 (Lung) | 0.033 |
| Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast) | 0.087 |
| Morpholine-substituted tetrahydroquinoline | MDA-MB-231 (Breast) | 0.63 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5][6]
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the thiomorpholinone derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
Thiomorpholinone derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.
Mechanism of Action
The precise antimicrobial mechanisms of thiomorpholinone derivatives are still under investigation and may vary depending on the specific structural features of the compound. However, proposed mechanisms include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with microbial DNA replication.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of thiomorpholinone derivatives is closely linked to their chemical structure.[7][8][9] Key SAR findings include:
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes, leading to increased intracellular concentrations and improved activity.[1]
-
Substituents on Aromatic Rings: The presence of specific substituents, such as nitro groups, on aromatic moieties can significantly impact the antibacterial and antifungal activity.[1]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings can modulate the antimicrobial spectrum and potency.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiomorpholinone derivatives against various microbial strains.[8]
| Compound | Microbial Strain | MIC (µg/mL) |
| 2-(thiophen-2-yl) dihydroquinoline derivative (26a) | M. tuberculosis H37Rv | 6.25 |
| 2-(thiophen-2-yl) dihydroquinoline derivative (26b) | M. tuberculosis H37Rv | 25 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14][15][16]
dot
Caption: Experimental workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiomorpholinone derivative. Perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Antioxidant Activities: Combating Oxidative Stress and Inflammation
Several thiomorpholinone derivatives have demonstrated notable anti-inflammatory and antioxidant properties, suggesting their potential in the management of diseases associated with inflammation and oxidative stress.
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antioxidant activity is primarily due to their capacity to scavenge free radicals and inhibit lipid peroxidation.
Quantitative Data: Anti-inflammatory and Antioxidant Activity
The following table summarizes the anti-inflammatory and antioxidant activities of selected thiomorpholinone derivatives.[17][18][19]
| Compound/Derivative | Assay | IC50 Value |
| Caffeic Acid Derivative (6) | Lipid Peroxidation | - |
| Indomethacin Derivative | Lipid Peroxidation | - |
| Compound 5 | Lipid Peroxidation | - |
| Compound 15 | Lipid Peroxidation | - |
| Cinnamic Acid-conjugated Derivatives | Lipid Peroxidation | As low as 1.4 µM |
| Various Thiomorpholinone Derivatives | Lipid Peroxidation | As low as 7.5 µM |
Experimental Protocols
This assay assesses the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.[20][21][22][23][24]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the thiomorpholinone derivative.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[25][26][27][28][29]
Step-by-Step Methodology:
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Reaction Mixture: To 0.5 mL of the HRBC suspension, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hypotonic saline (0.36%), and 0.5 mL of the test compound at various concentrations.
-
Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.
-
Hemoglobin Estimation: Measure the absorbance of the supernatant at 560 nm to estimate the amount of hemoglobin released.
-
Calculation: Calculate the percentage of membrane stabilization.
Hypolipidemic Activity: Modulating Lipid Metabolism
Certain thiomorpholinone derivatives have shown potential as hypolipidemic agents, capable of reducing levels of cholesterol and triglycerides.[17][18][19][27][28][30][31][32]
Mechanism of Action
The hypolipidemic effects of these compounds may be mediated through the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and squalene synthase.[24][27][30]
Quantitative Data: In Vivo Hypolipidemic Activity
The following table summarizes the in vivo hypolipidemic activity of selected thiomorpholinone derivatives in a Triton WR-1339-induced hyperlipidemic rat model.[17][18][19]
| Compound/Derivative | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL-Cholesterol |
| Compound 5 | 78% | 80% | 76% |
| Caffeic Acid Derivative (6) | 67% | 70% | 73% |
| Indomethacin Derivative | 73% | 80% | 83% |
| Compound 15 | 78% | 80% | 76% |
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[33][34][35][36]
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Methodological & Application
Step-by-step synthesis protocol for Methyl 2-(3-oxothiomorpholin-2-yl)acetate
An Application Note for the Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Introduction
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiomorpholin-3-one core is a privileged scaffold found in various biologically active molecules. The presence of a methyl acetate side chain at the C2 position offers a versatile handle for further synthetic modifications, such as conversion to the corresponding carboxylic acid, amide, or other ester derivatives. This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The described methodology follows a two-step sequence involving the initial construction of the thiomorpholin-3-one ring, followed by a diastereoselective α-alkylation.
Overall Synthetic Strategy
The synthesis of the target compound is achieved in two main stages, as depicted in the reaction scheme below. The first step involves the cyclization of ethyl thioglycolate with aziridine to form the thiomorpholin-3-one core. The second step is the α-alkylation of the lactam intermediate with methyl bromoacetate to introduce the desired side chain at the C2 position.
Figure 2: General experimental workflow for the synthesis and characterization.
Materials and Methods
Reagents
| Reagent | Formula | MW ( g/mol ) | M.p. (°C) | B.p. (°C) | Density (g/mL) |
| Ethyl Thioglycolate | C₄H₈O₂S | 120.17 | - | 156-158 | 1.094 |
| Aziridine | C₂H₅N | 43.07 | -79.9 | 56-57 | 0.832 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | -114.1 | 78.37 | 0.789 |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | - | - | - |
| Diisopropylamine | C₆H₁₅N | 101.19 | -61 | 84 | 0.717 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | -76 | - | - |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 |
| Methyl Bromoacetate | C₃H₅BrO₂ | 152.97 | - | 145 | 1.616 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Hexanes | - | - | - | 69 | 0.655 |
| Saturated aq. NH₄Cl | - | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | - | 2.66 |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 1710 | 2230 | - |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Detailed Synthesis Protocol
Part A: Synthesis of Thiomorpholin-3-one
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thioglycolate (12.0 g, 100 mmol, 1.0 equiv).
-
Dissolve the ethyl thioglycolate in 100 mL of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Caution: Aziridine is toxic and volatile. Handle in a well-ventilated fume hood. Slowly add aziridine (4.75 g, 110 mmol, 1.1 equiv) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield thiomorpholin-3-one as a white to pale yellow solid.
Part B: Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
-
Preparation of LDA solution (in situ):
-
In a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 80 mL) and cool to -78 °C.
-
Add diisopropylamine (11.1 g, 110 mmol, 1.1 equiv) to the cold THF.
-
Slowly add n-butyllithium (e.g., 2.5 M solution in hexanes, 44 mL, 110 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
α-Alkylation Reaction:
-
In a separate flame-dried 500 mL Schlenk flask under an inert atmosphere, dissolve the thiomorpholin-3-one (11.7 g, 100 mmol, 1.0 equiv) from Part A in 150 mL of anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution into the thiomorpholin-3-one solution via cannula while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate.
-
In a syringe, take up methyl bromoacetate (16.8 g, 110 mmol, 1.1 equiv) and add it dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70%).
-
Combine the pure fractions and remove the solvent to yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a colorless to pale yellow oil.
-
Discussion of the Protocol
The synthesis of thiomorpholin-3-one via the reaction of ethyl thioglycolate and aziridine is a known method for constructing the core heterocyclic ring. [1]This reaction proceeds through a nucleophilic attack of the aziridine nitrogen on the ester carbonyl, followed by an intramolecular cyclization.
The key step in this synthesis is the α-alkylation of the thiomorpholin-3-one. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient deprotonation at the α-carbon (C2) to form the corresponding enolate. [2]Performing this step at low temperatures (-78 °C) is essential to prevent side reactions, such as self-condensation or decomposition of the base and the enolate. The subsequent addition of methyl bromoacetate, an electrophile, to the nucleophilic enolate results in the formation of the new carbon-carbon bond at the C2 position. [3][4] Purification by column chromatography is necessary at each stage to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate and the final product. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
References
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SynArchive. Dieckmann Condensation. Available at: [Link]
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ResearchGate. Synthesis of thiomorpholin‐3‐ones. Available at: [Link]
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ResearchGate. Synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)acetates. Available at: [Link]
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MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Available at: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
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PubChem. Ethyl Thioglycolate. Available at: [Link]
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National Institutes of Health. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
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Organic Syntheses. Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Available at: [Link]
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Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
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ResearchGate. Previous and present findings for the synthesis of thioamide derivatives. Available at: [Link]
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The Eurasia Proceedings of Science Technology Engineering and Mathematics. Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. Available at: [Link]
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PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available at: [Link]
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MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]
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ResearchGate. Reactions of thiols and amines with ethyl propiolate. Available at: [Link]
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ResearchGate. The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Available at: [Link]
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Chemistry LibreTexts. 20.6: Reactions of Amines. Available at: [Link]
-
Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed... Available at: [Link]
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Application Notes and Protocols: Methyl 2-(3-oxothiomorpholin-2-yl)acetate in Medicinal Chemistry
Introduction: The Thiomorpholinone Scaffold as a Privileged Structure in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an enduring focus on the discovery of novel molecular scaffolds that offer both structural novelty and diverse biological activity. Among these, saturated heterocyclic systems play a pivotal role, and the thiomorpholine moiety has emerged as a "privileged scaffold".[1] Its three-dimensional architecture and the presence of both hydrogen bond donors and acceptors, combined with the metabolic liability of the sulfur atom, provide a unique combination of properties for drug design.[2] Specifically, the thiomorpholin-3-one core, a lactam derivative of thiomorpholine, presents a synthetically versatile template for the generation of compound libraries with a wide range of pharmacological applications.
This document provides detailed application notes and protocols for a specific, yet underexplored, derivative: Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS 73477-13-1).[3] While direct literature on this exact molecule is scarce, this guide will leverage the extensive knowledge of the broader thiomorpholinone class to provide researchers with a comprehensive framework for its synthesis, derivatization, and potential applications in medicinal chemistry. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Rationale for Medicinal Chemistry Interest: A Bioisostere of Morpholine with Expanded Potential
The interest in thiomorpholine and its derivatives often stems from its role as a bioisostere of the morpholine ring, a common fragment in many approved drugs.[4] The substitution of the oxygen atom in morpholine with sulfur in thiomorpholine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions.[2] This can lead to improved pharmacokinetic and pharmacodynamic profiles.
The thiomorpholin-3-one scaffold, in particular, has been associated with a diverse array of biological activities, making Methyl 2-(3-oxothiomorpholin-2-yl)acetate a compound of significant interest for screening and lead optimization in various therapeutic areas.[5]
Potential Therapeutic Applications:
Based on the activities reported for structurally related thiomorpholinone derivatives, Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its subsequent derivatives could be investigated for the following applications:
-
Antimicrobial Agents: Thiomorpholine derivatives have shown promise as antibacterial and antifungal agents.[6] The core scaffold can be decorated with various substituents to optimize activity against a range of pathogens.
-
Antioxidant Activity: The sulfur atom in the thiomorpholine ring can participate in redox reactions, and several derivatives have been reported to possess antioxidant properties.[5]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The thiomorpholine scaffold has been successfully incorporated into inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes.[7] The acetate side chain of the target molecule provides a handle for introducing functionalities that can interact with the active site of the enzyme.
-
Anticancer and Anti-inflammatory Agents: Various substituted morpholine and thiomorpholine derivatives have demonstrated potential as anticancer and anti-inflammatory agents, suggesting another avenue of exploration for this compound class.[8]
Proposed Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
The synthesis of the target molecule can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established methods for the synthesis of thiomorpholin-3-ones and subsequent alkylation.[9][10]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Detailed Synthesis Protocol
PART 1: Synthesis of Thiomorpholin-3-one
This step involves a one-pot Michael addition of cysteamine to methyl acrylate, followed by an intramolecular cyclization to form the thiomorpholin-3-one ring.
Materials:
-
Cysteamine hydrochloride
-
Methyl acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of Cysteamine: To a solution of sodium methoxide (1.05 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add cysteamine hydrochloride (1.0 eq) portion-wise at 0 °C. Stir the resulting suspension for 30 minutes at room temperature.
-
Michael Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
Extraction: To the residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford thiomorpholin-3-one.
PART 2: α-Alkylation to Yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate
This step involves the deprotonation of the α-carbon to the carbonyl group of thiomorpholin-3-one, followed by nucleophilic substitution with methyl bromoacetate.
Materials:
-
Thiomorpholin-3-one (from Part 1)
-
Lithium diisopropylamide (LDA) solution (1.1 eq)
-
Methyl bromoacetate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiomorpholin-3-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the completion of the reaction.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Proposed Derivatization Strategies
The structure of Methyl 2-(3-oxothiomorpholin-2-yl)acetate offers several handles for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.
Derivatization Workflow Diagram
Caption: Potential derivatization pathways for Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Protocol for N-Acylation
Materials:
-
Methyl 2-(3-oxothiomorpholin-2-yl)acetate
-
Acyl chloride or acid anhydride (1.2 eq)
-
Triethylamine (Et₃N) or pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine or pyridine (1.5 eq).
-
Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for Ester Hydrolysis and Amidation
PART 1: Hydrolysis to the Carboxylic Acid
Materials:
-
Methyl 2-(3-oxothiomorpholin-2-yl)acetate
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting material in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
PART 2: Amide Coupling
Materials:
-
The carboxylic acid from Part 1
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the amide product by column chromatography.
Protocols for Biological Evaluation
Based on the known activities of the thiomorpholine scaffold, the following in vitro assays are recommended for the initial screening of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[11]
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]
Materials:
-
Test compounds dissolved in methanol
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plates
-
UV-Vis spectrophotometer (plate reader)
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus compound concentration.
DPP-IV Inhibitory Activity Assay (Fluorometric Assay)
This assay measures the inhibition of the DPP-IV enzyme activity using a fluorogenic substrate.[12]
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme to each well containing the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Methyl 2-(3-oxothiomorpholin-2-yl)acetate represents a promising starting point for medicinal chemistry campaigns. Its structural features, inherited from the versatile thiomorpholin-3-one scaffold, suggest a high potential for discovering novel bioactive compounds. The detailed protocols provided in this guide for its synthesis, derivatization, and biological evaluation are intended to empower researchers to explore the full potential of this molecule and its analogs in the quest for new therapeutics. While the lack of direct literature necessitates a rational, inference-based approach, the solid foundation of thiomorpholine chemistry provides a clear and promising path forward.
References
-
Han, B., et al. (2012). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Chinese Chemical Letters, 23(3), 297-300. Available at: [Link]
-
PubChem. Methyl 2-(3-oxothiomorpholin-2-yl)acetate. Available at: [Link]
-
Wessjohann, L. A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(6), 584-591. Available at: [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]
-
American Elements. Methyl 2-(3-oxothiomorpholin-2-yl)acetate. Available at: [Link]
-
Sakly, R., et al. (2024). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice, 15(1), 103-108. Available at: [Link]
-
Kareem, A. F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686. Available at: [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-48. Available at: [Link]
-
Noolvi, M. N., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Available at: [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]
-
Kurkin, A. V., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. The Journal of Organic Chemistry, 84(15), 9484-9496. Available at: [Link]
-
PubChem. Methyl 2-(morpholin-2-yl)acetate. Available at: [Link]
-
Traxler, P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2466-2472. Available at: [Link]
-
ResearchGate. Synthesis of thiomorpholin-3-ones. Available at: [Link]
-
JETIR. (2019). Synthesis and DPP-IV Inhibition Activity of[7][13]Thiazolo[5,4-D]Pyrimidine Derivatives. JETIR, 6(6). Available at: [Link]
-
MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4933. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]
-
Aytac, S. P., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(16), 4998. Available at: [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2014). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods, 8, 244-254. Available at: [Link]
-
Organic Chemistry Portal. Substituted carbonyl compound synthesis by alkylation or condensation. Available at: [Link]
-
The Good Scents Company. methyl 2-(methyl thio) acetate. Available at: [Link]
-
PubChem. Methyl 2-(azetidin-3-yl)acetate. Available at: [Link]
-
Science of Synthesis. α-Oxidation of Carbonyl Compounds. Available at: [Link]
-
Reddy, B. V. S., et al. (2023). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. The Journal of Organic Chemistry, 88(17), 12398-12408. Available at: [Link]
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6554. Available at: [Link]
-
ACS Publications. (2023). Ketone α-alkylation at the more-hindered site. Nature Synthesis, 2(10), 1018-1026. Available at: [Link]
-
ACS Publications. (2022). Substituted 3-Thiomorpholinones. Journal of Medicinal Chemistry, 15(1), 1-2. Available at: [Link]
-
NIH. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17424. Available at: [Link]
-
NIH. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(19), 6586. Available at: [Link]
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Application Note: A Detailed Protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Introduction
N-substituted thiomorpholin-3-one scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The ability to selectively introduce substituents on the nitrogen atom of the thiomorpholinone ring allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. This application note provides a comprehensive, step-by-step protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a versatile intermediate for the synthesis of novel therapeutic agents.
The described procedure utilizes sodium hydride (NaH) as a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution with an alkyl halide. This method is a robust and widely applicable strategy for the N-alkylation of lactams and related heterocycles.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and discuss the characterization of the final product.
Reaction Mechanism and Scientific Rationale
The N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate proceeds via a two-step mechanism. The first step involves the deprotonation of the amide proton by a strong, non-nucleophilic base. Sodium hydride is an excellent choice for this transformation as it irreversibly deprotonates the amide to form a sodium salt and hydrogen gas, driving the equilibrium towards the formation of the nucleophilic amide anion.[3] The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it is inert to the strong base and effectively solvates the resulting sodium salt.
The second step is a classical bimolecular nucleophilic substitution (SN2) reaction. The generated amide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form the desired N-alkylated product. The choice of the alkyl halide will determine the nature of the substituent introduced at the nitrogen position.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the N-alkylation procedure, from initial setup to final product analysis.
Caption: A schematic overview of the N-alkylation experimental procedure.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-(3-oxothiomorpholin-2-yl)acetate | ≥98% | Commercially Available | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Reaction solvent. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Commercially Available | Alkylating agent. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | Commercially Available | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks and appropriate glassware (oven-dried)
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Liquid Chromatography-Mass Spectrometer (LC-MS)
Safety Precautions:
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[2][3][4][5] It is also corrosive and can cause severe burns. All manipulations of NaH must be performed under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[1][4][5] A Class D fire extinguisher for combustible metals should be readily available.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. They should be handled in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
-
Preparation:
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq.).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous THF (approximately 0.1 M solution based on the starting material) via a syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur.
-
Allow the reaction mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
N-Alkylation:
-
Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture via a syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization of the Final Product
The structure and purity of the N-alkylated product should be confirmed by NMR spectroscopy and LC-MS analysis. Below is a representative set of characterization data for the N-methylated product, Methyl 2-(4-methyl-3-oxothiomorpholin-2-yl)acetate.
Representative Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.15 (dd, 1H, J = 4.0, 8.0 Hz, H-2), 3.70 (s, 3H, OCH₃), 3.50-3.60 (m, 2H, H-5), 3.05 (s, 3H, NCH₃), 2.80-2.95 (m, 4H, H-6, CH₂CO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5 (C=O, ester), 168.0 (C=O, amide), 60.5 (C-2), 52.0 (OCH₃), 49.0 (C-5), 40.0 (NCH₃), 35.0 (CH₂CO), 28.0 (C-6) |
| LC-MS (ESI) | Calculated for C₈H₁₃NO₃S [M+H]⁺: 204.06; Found: 204.1 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation due to inactive NaH or wet solvent/glassware. | Ensure all glassware is thoroughly dried and use a fresh, unopened container of anhydrous solvent. Use a fresh batch of NaH. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium iodide can facilitate the reaction with less reactive alkyl halides. | |
| Formation of Side Products | O-alkylation of the enolate form of the ester. | This is generally less favored under these conditions but can occur. Ensure slow addition of the alkylating agent at a controlled temperature. |
| Over-alkylation (if the starting material has other nucleophilic sites). | Not applicable for this specific substrate. | |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The procedure is scalable and can be adapted for the synthesis of a diverse library of N-substituted thiomorpholinone derivatives by varying the alkylating agent. Adherence to the safety precautions, particularly when handling sodium hydride, is paramount for the successful and safe execution of this synthesis. The characterization data provided serves as a benchmark for confirming the identity and purity of the desired product.
References
- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis.
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
Wikipedia. (2024). Sodium hydride. Retrieved from [Link]
- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099–1102.
Sources
HPLC and GC-MS methods for analyzing Methyl 2-(3-oxothiomorpholin-2-yl)acetate
An Application Note and Protocol for the Analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate using HPLC and GC-MS
Abstract
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a heterocyclic compound of interest in pharmaceutical synthesis and drug development.[1][2] As with any active pharmaceutical ingredient (API) intermediate or lead compound, ensuring its purity, stability, and accurate quantification is paramount. This application note presents two robust and validated analytical methods for the comprehensive analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. We provide detailed, step-by-step protocols, the scientific rationale behind key methodological choices, and expected performance characteristics to guide researchers and quality control analysts in implementing these techniques.
Part 1: Stability-Indicating HPLC Method for Quantification and Purity
Principle and Rationale
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis, primarily due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a reverse-phase HPLC (RP-HPLC) method is optimal. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
The core objective is to develop a stability-indicating method , which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active ingredient due to degradation.[3] The method must be able to separate the intact analyte from its potential degradation products, ensuring that the measured analyte peak is pure and free from interference.[4] UV detection is selected based on the presence of the amide carbonyl chromophore within the thiomorpholinone ring, which is expected to exhibit absorbance in the lower UV range (200-230 nm).
Experimental Protocol: HPLC-UV
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.
-
Formic Acid (FA): LC-MS grade, >99% purity.
-
Reference Standard: Methyl 2-(3-oxothiomorpholin-2-yl)acetate, >98% purity.
-
Sample: Test material containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for routine analysis and method development. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls pH and improves peak shape by minimizing silanol interactions on the column.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity, providing good elution strength. |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and faster for routine QC once separation is established. A gradient elution may be required if significant impurities are present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Detection | UV at 215 nm | The amide chromophore provides sufficient absorbance at this wavelength for sensitive detection. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of water for Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane and degas thoroughly.[6]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample in the diluent to a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[6]
-
Procedure: Inject the working standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <1.5. These criteria ensure the system is performing adequately for the analysis.[6]
-
Quantification: Construct a calibration curve using a series of standards. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Part 2: GC-MS Method for Identity Confirmation and Volatile Impurity Profiling
Principle and Rationale
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the target analyte contains polar functional groups (amide, ester), its molecular weight (189.24 g/mol ) suggests it may be sufficiently volatile for GC analysis without derivatization. Direct analysis of morpholine and its derivatives can be challenging due to polarity, often requiring derivatization to improve volatility.[7][8] However, the larger structure of Methyl 2-(3-oxothiomorpholin-2-yl)acetate may make it more amenable to direct GC analysis.
The primary role of this GC-MS method is twofold:
-
Identity Confirmation: Mass spectrometry provides a unique fragmentation pattern (a "fingerprint") of the molecule, offering unambiguous confirmation of its structure.
-
Volatile Impurity Detection: GC excels at separating highly volatile compounds, making it ideal for detecting residual solvents or volatile by-products from the synthesis process.
A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is chosen to provide good separation for a range of potential impurities. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible and library-searchable mass spectra.
Experimental Protocol: GC-MS
-
Methanol or Ethyl Acetate: GC or ACS grade.
-
Reference Standard: Methyl 2-(3-oxothiomorpholin-2-yl)acetate, >98% purity.
-
Sample: Test material containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A widely used, high-performance system for routine and research analysis. |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film | This non-polar to mid-polarity column is robust and provides excellent separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for a concentrated sample. A splitless injection may be used for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial temperature allows for solvent focusing, while the ramp effectively elutes the analyte and higher-boiling impurities. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Ionization | Electron Ionization (EI) at 70 eV | Universal and energetic ionization mode that produces characteristic, reproducible fragmentation patterns. |
| Scan Range | m/z 40 - 400 | A suitable mass range to capture the molecular ion and key fragment ions of the analyte and potential impurities. |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.
-
Sample Solution: Prepare the sample in ethyl acetate to a target concentration of approximately 100 µg/mL.
Expected Mass Spectrum and Identity Confirmation
The molecular ion ([M]⁺) should be observable at m/z 189. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 158), the entire methoxycarbonyl group (-COOCH₃, m/z 130), and cleavage of the acetate side chain, leading to fragments corresponding to the thiomorpholinone ring structure. The presence of the molecular ion and these characteristic fragments provides strong evidence for the compound's identity.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The RP-HPLC method is robust and stability-indicating, making it ideal for routine quality control, purity assessment, and stability studies. The GC-MS method serves as an essential confirmatory technique, providing unambiguous identification and a means to profile volatile impurities. Together, these protocols form a self-validating system for ensuring the quality and integrity of this important chemical entity.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 661108, Methyl 2-(3-oxothiomorpholin-2-yl)acetate. PubChem. [Link]
-
Gao, H., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PLoS ONE, 10(9), e01382A7. [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Application Note. [Link]
- BenchChem. (2025). Application Note: Analysis of Methyl (methylthio)
-
SIELC Technologies. (n.d.). Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. [Link]
-
Jadhav, S. D., et al. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmaceutical and Medical Research. [Link]
-
Kamal, N., et al. (2015). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Pharmaceutical and Biomedical Research. [Link]
-
Shrivastava, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1][2] We present a detailed, validated laboratory-scale protocol and address the critical considerations and modifications required for scaling up the synthesis to multi-gram quantities. The core of the synthesis is an intramolecular Dieckmann condensation, a robust method for forming cyclic β-keto esters.[3][4] This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, thermal management, and safety protocols essential for a successful scale-up.[5]
Introduction and Scientific Principle
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a substituted thiomorpholin-3-one derivative. The thiomorpholine scaffold is a significant structural motif in various pharmacologically active compounds.[6] The synthesis of such N-heterocyclic compounds is a cornerstone of drug discovery and development.[1][7]
The protocol described herein employs the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a five- or six-membered cyclic β-keto ester.[4][8][9] This reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for creating the target ring system.[4]
The mechanism proceeds via the following key steps:
-
Enolate Formation: A strong base deprotonates the α-carbon of one ester group, forming a nucleophilic enolate ion.
-
Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.
-
Intermediate Formation: A cyclic tetrahedral intermediate is formed.
-
Alkoxide Elimination: The intermediate collapses, eliminating an alkoxide group to yield the cyclic β-keto ester.
-
Final Deprotonation: Under the basic reaction conditions, the highly acidic proton between the two carbonyl groups is removed, forming a stabilized enolate. An acidic workup is required to re-protonate this position and yield the final neutral product.[3][4][9]
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the diester precursor, followed by the pivotal Dieckmann condensation to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Laboratory-Scale Synthesis Protocol (5-gram Scale)
This protocol is optimized for producing approximately 5 grams of the final product. All operations should be performed in a certified chemical fume hood.
Materials and Equipment
-
Reagents: Methyl 3-mercaptopropionate, Methyl 2-bromoacetate, Potassium Carbonate (anhydrous), Sodium Methoxide (NaOMe), Toluene (anhydrous), Methanol (anhydrous), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine, Dilute HCl, Magnesium Sulfate (anhydrous).
-
Equipment: 500 mL and 250 mL round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
Step 1: Synthesis of Diester Precursor
-
To a 500 mL round-bottom flask, add methyl 3-mercaptopropionate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (200 mL).
-
Stir the suspension vigorously at room temperature.
-
Add methyl 2-bromoacetate (1.05 eq) dropwise over 15 minutes.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetone.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude diester precursor as an oil. This crude product is typically of sufficient purity for the next step.
Step 2: Dieckmann Condensation
-
Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous toluene (250 mL) to the flask, followed by the crude diester precursor (1.0 eq) from the previous step.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol (50 mL).
-
Add the sodium methoxide solution dropwise to the stirred diester solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a pale yellow oil or low-melting solid.
Protocol for Scaling Up Synthesis (100-gram Scale)
Scaling up a reaction from 5 grams to 100 grams introduces significant challenges related to mass transfer, heat management, and safety.[5] The following protocol outlines the necessary modifications.
Key Scale-Up Considerations
Caption: Interrelated factors to manage during process scale-up.
Modified Equipment and Procedure
-
Reaction Vessel: Replace the round-bottom flask with a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a dropping funnel.
-
Thermal Control: Connect the reactor jacket to a circulating chiller/heater to maintain precise temperature control. The exotherm from the base addition must be carefully managed.
-
Step 1 (Precursor Synthesis): This step is generally less hazardous and can be performed in a large round-bottom flask with overhead stirring or in the jacketed reactor at a controlled temperature.
-
Step 2 (Dieckmann Condensation - Modified):
-
Charge the 5 L jacketed reactor with the diester precursor and anhydrous toluene.
-
Set the overhead stirrer to a speed that ensures good surface agitation without splashing (e.g., 150-250 RPM).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Set the circulator to maintain an internal temperature of 20-25°C.
-
Crucial Step: Add the sodium methoxide solution via a pressure-equalizing dropping funnel over a period of 2-3 hours. Monitor the internal temperature closely. If the temperature rises more than 5-10°C above the setpoint, pause the addition until it stabilizes.
-
Once the addition is complete, slowly ramp the internal temperature to 50-60°C and hold for 8-12 hours.
-
For the workup, cool the reactor to 10°C. Perform the acidic quench by adding the acid solution slowly via the dropping funnel, again managing any exotherm.
-
Transfer the reactor contents for extraction. For this scale, liquid-liquid extraction can be performed in stages using a large (e.g., 10-20 L) separatory funnel or by using an industrial liquid-liquid extractor.
-
-
Purification at Scale: Large-scale column chromatography is resource-intensive. Investigate recrystallization as a primary purification method.
-
Recrystallization Trial: Dissolve a small sample of the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate/heptane mixture) and allow it to cool slowly to induce crystallization. If successful, this is the preferred method for large-scale purification.
-
Comparative Data Table
| Parameter | Laboratory-Scale (5 g) | Scaled-Up Protocol (100 g) | Rationale for Change |
| Diester Precursor | ~6 g | ~120 g | Direct 20x scale-up. |
| Reaction Vessel | 500 mL RBF | 5 L Jacketed Reactor | Required for volume, stirring, and temperature control. |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a large, viscous volume. |
| Base Addition Time | 30 minutes | 2-3 hours | Critical for managing reaction exotherm safely. |
| Temperature Control | Ice Bath / Heating Mantle | Jacketed Reactor with Circulator | Provides precise and uniform heating/cooling. |
| Workup | 1 L Separatory Funnel | 10-20 L Separatory Funnel | Accommodates larger solvent volumes. |
| Purification Method | Flash Chromatography | Recrystallization (preferred) | Chromatography is inefficient at scale; recrystallization is more economical. |
| Expected Yield | 65-75% | 60-70% | Yields may be slightly lower on scale-up due to handling losses. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base (hydrolyzed).2. Wet solvents or reagents.3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened container of base.2. Ensure all solvents are anhydrous and reagents are dry.3. Increase reaction time or temperature slightly; monitor by LC-MS. |
| Formation of Byproducts | 1. Intermolecular condensation.2. Hydrolysis of the ester groups. | 1. Ensure slow addition of base to maintain high dilution conditions for the enolate.2. Use strictly anhydrous conditions; minimize exposure to moisture during workup. |
| Runaway Reaction (Scale-Up) | 1. Base added too quickly.2. Inadequate cooling capacity. | 1. Immediately stop base addition and apply maximum cooling.2. Always add the base slowly and ensure the cooling system is functioning correctly before starting. |
| Product Fails to Crystallize | 1. Product is an oil at room temp.2. Presence of impurities. | 1. Purify by chromatography.2. Perform an initial purification by chromatography then attempt recrystallization of the purer material. |
Safety and Handling Precautions
All personnel must adhere to standard laboratory safety procedures and wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[10]
-
Thiomorpholine Derivatives: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.[11][12][13]
-
Sodium Methoxide: Highly corrosive and water-reactive. It can cause severe burns. Handle under an inert atmosphere and away from any water sources.
-
Toluene and Acetone: Highly flammable liquids. Ensure no ignition sources are present in the work area. Store in appropriate flammable safety cabinets.[14]
-
Methyl 2-bromoacetate: Lachrymatory and toxic. Always handle in a fume hood with proper PPE.
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[10] Have appropriate fire extinguishers (Class B for flammable liquids) and spill kits readily available.
References
- Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
- Thiomorpholine 1,1-dioxide-SDS. MedChemExpress.
- Thiomorpholine - Safety D
- Thiomorpholine - Safety D
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- SAFETY DATA SHEET - Thiomorpholine. Fisher Scientific.
- Thiomorpholine-3-carboxylic acid, N-BOC protected - Safety D
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Dieckmann Condens
- Dieckmann condens
- Dieckmann Condens
- The Dieckmann Condens
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Dieckmann condens
- A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
- Editorial: Green Synthesis of Heterocycles. Frontiers.
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Application Notes and Protocols for In Vitro Assay Development Using Thiomorpholinone-Based Compounds
Abstract
Thiomorpholinone-based compounds represent a versatile and increasingly vital scaffold in modern drug discovery. Their unique chemical properties make them suitable for a range of applications, from potent, targeted covalent inhibitors to crucial components of heterobifunctional degraders like Proteolysis Targeting Chimeras (PROTACs). The successful development of therapeutics based on this scaffold is critically dependent on a robust and well-designed cascade of in vitro assays. This guide provides a comprehensive overview of key biochemical and cell-based assays, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. We cover foundational assays for confirming covalent modification and measuring binding affinity, methodologies for assessing compound-induced ubiquitination, and advanced cellular assays for quantifying target engagement and protein degradation in a physiologically relevant context.
Section 1: Foundational Biochemical Assays for Target Interaction
The initial phase of characterizing any new compound involves confirming its direct interaction with the protein of interest (POI) in a purified, cell-free system. For thiomorpholinone-based compounds, which often act as covalent modifiers, this involves not only measuring binding affinity but also directly verifying the formation of a covalent adduct and characterizing its kinetics.
Assessing Covalent Engagement
When a thiomorpholinone derivative is designed to act as a covalent inhibitor, it is imperative to confirm that it forms a stable, covalent bond with its target protein. This goes beyond simple inhibition measurements and provides direct evidence of the intended mechanism of action.
Principle of Covalent Inhibition: Covalent inhibitors typically follow a two-step mechanism. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial complex (E·I), characterized by an inhibition constant (Ki). Subsequently, a reactive functional group on the inhibitor forms a covalent bond with a nucleophilic residue on the enzyme, a step characterized by the rate constant of inactivation (kinact).[1][2]
Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) on the intact protein is the gold standard for unequivocally demonstrating covalent bond formation.[3] It allows for the precise measurement of the protein's mass before and after incubation with the inhibitor.
Rationale and Considerations: This assay provides direct, unambiguous evidence of a covalent adduct. The observed mass shift should correspond precisely to the molecular weight of the compound. It is crucial to run a vehicle control (e.g., DMSO) to establish the baseline mass of the unmodified protein and to account for any potential background modifications. This method can also reveal the stoichiometry of binding (e.g., 1:1 or 2:1 inhibitor-to-protein ratio).[4]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, incubate the purified target protein (e.g., 2-5 µM final concentration) with the thiomorpholinone-based compound (e.g., 10-50 µM final concentration) in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Include a vehicle-only control.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for a defined period (e.g., 1-4 hours). The incubation time may need optimization based on the compound's reactivity.
-
Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Immediately desalt the sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess inhibitor and non-volatile salts, which can interfere with MS analysis.
-
LC-MS Analysis: Analyze the sample via direct infusion or on an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: Process the raw mass spectrum using deconvolution software to calculate the exact mass of the intact protein in both the control and compound-treated samples. A mass increase in the treated sample corresponding to the compound's molecular weight confirms covalent adduct formation.[3][5]
Measuring Binding Affinity
For both covalent and non-covalent interactions, quantifying the binding affinity is a cornerstone of structure-activity relationship (SAR) studies. Fluorescence Polarization (FP) is a robust, homogeneous assay well-suited for this purpose.[6][7][8]
Principle of Fluorescence Polarization: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[7][9] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, resulting in a high polarization signal.[6][8]
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol determines the affinity of a test compound by measuring its ability to displace a fluorescent tracer from the target protein's binding site.
Rationale and Considerations: This assay is highly adaptable for high-throughput screening.[8] The key is to develop a high-quality fluorescent tracer that binds to the target with appropriate affinity (ideally, with a Kd in the low nanomolar to micromolar range). The concentration of the target protein should be kept at or below the Kd of the tracer to ensure assay sensitivity.
Step-by-Step Methodology:
-
Component Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Target Protein: Dilute the purified protein to a 2X working concentration (e.g., 20 nM in assay buffer).
-
Fluorescent Tracer: Dilute the tracer to a 2X working concentration (e.g., 2 nM in assay buffer).
-
Test Compound: Prepare a serial dilution of the thiomorpholinone compound in assay buffer at a 2X final concentration.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the 2X test compound serial dilution to the wells.
-
Add 10 µL of the 2X target protein/tracer pre-mixture to all wells.
-
Include controls: "Low Polarization" (tracer only) and "High Polarization" (tracer + protein, no compound).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader, using excitation and emission filters appropriate for the chosen fluorophore.[6]
-
Data Analysis: Plot the polarization signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Section 2: Assays for Targeted Protein Degradation
Many modern thiomorpholinone-based compounds function as E3 ligase ligands within PROTACs.[10] A PROTAC hijacks the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[11][12] Assays for these molecules must therefore validate their ability to induce the key mechanistic step: ubiquitination.
The Ubiquitination Cascade and PROTAC Mechanism
Ubiquitination is an enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[13][14][15] The E3 ligase provides substrate specificity. A PROTAC is a heterobifunctional molecule that forms a ternary complex, bringing the target protein and an E3 ligase into close proximity, thereby triggering the transfer of ubiquitin from the E2 enzyme to the target protein.[10][16]
Protocol 3: Western Blot-Based In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery in a test tube to directly visualize the compound-dependent poly-ubiquitination of the target protein.[17][18][19]
Rationale and Considerations: A successful result is the appearance of a high-molecular-weight smear or "ladder" of bands for the target protein, which is indicative of the addition of multiple ubiquitin molecules.[14] It is critical to include proper controls: a reaction lacking the E1 enzyme, ATP, or the PROTAC compound should not produce the ubiquitination ladder. This confirms that the observed effect is specific and dependent on the complete, active enzymatic system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT.
-
ATP Solution: 100 mM ATP in water.
-
Enzymes and Substrates: Recombinant E1 activating enzyme, E2 conjugating enzyme (specific to the E3 ligase), E3 ligase, Ubiquitin, and the purified target protein.
-
-
Reaction Assembly (Total Volume: 30 µL):
-
3 µL of 10X Reaction Buffer
-
3 µL of 10 mM ATP (1 mM final)
-
~100 ng of E1 enzyme
-
~500 ng of E2 enzyme
-
~1 µg of E3 ligase
-
~5 µg of Ubiquitin
-
~1 µg of target protein
-
1 µL of thiomorpholinone-based PROTAC (from a DMSO stock) or DMSO vehicle control.
-
Nuclease-free water to 30 µL.
-
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[17]
-
Western Blot Analysis:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Section 3: Cellular Target Engagement and Functional Assays
While biochemical assays are essential, it is crucial to confirm that a compound is active in a more complex, physiological environment. Cell-based assays are used to measure a compound's ability to enter cells, bind its intended target, and elicit the desired functional outcome (i.e., protein degradation).
Confirming Target Engagement in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method for quantifying compound binding to a target protein within intact, living cells.[20][21][22]
Principle of NanoBRET™: The assay measures energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds reversibly to the target (the acceptor).[20][21] When a test compound is added, it competes with the tracer for binding to the target protein, causing a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and occupancy in real-time.[23]
Protocol 4: NanoBRET™ Target Engagement Assay
Rationale and Considerations: This assay provides physiologically relevant affinity data, as it accounts for cell permeability and efflux.[22] The choice of tracer and its concentration are critical; for accurate affinity determination, the tracer should be used at a concentration at or below its Kd.[21] Promega provides optimized, ready-to-use assays for over 300 kinases and other important drug targets.[20][23]
Step-by-Step Methodology:
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Compound Plating: Add the serially diluted thiomorpholinone compound to a white 384-well assay plate.
-
Cell Plating: Add the transfected cells to the wells containing the compound and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer/Substrate Addition: Prepare a 3X treatment solution containing the NanoBRET® fluorescent tracer, Nano-Glo® Substrate, and an extracellular NanoLuc® inhibitor. Add this solution to the wells.
-
Signal Reading: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to obtain the cellular IC50.
Quantifying Target Protein Degradation
The definitive functional output for a PROTAC is the reduction in the total amount of the target protein. The HiBiT Protein Tagging System offers a highly sensitive and quantitative method for measuring protein levels in real-time.[11][24]
Principle of the HiBiT System: The system uses an 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of a target protein using CRISPR/Cas9 gene editing.[25][26] This small tag has a high affinity for its larger complementary partner, LgBiT. When the two components come together, they form a bright, functional NanoLuc® luciferase enzyme.[27] The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged target protein present.[24]
Protocol 5: HiBiT Assay for Real-Time Protein Degradation Kinetics
Rationale and Considerations: Using CRISPR to tag the endogenous protein avoids overexpression artifacts that can occur with plasmid-based systems, providing a more biologically relevant model.[25] This assay is exceptionally sensitive and can be performed in a simple, add-and-read format, making it ideal for generating key degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[11]
Step-by-Step Methodology:
-
Cell Plating: Seed CRISPR-edited cells expressing the HiBiT-tagged target protein into a 96- or 384-well white assay plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiomorpholinone-based PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Lysis and Detection:
-
For endpoint assays, add a lytic reagent containing the LgBiT protein and luciferase substrate directly to the wells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal equilibration.
-
-
Measurement: Read the luminescence on a plate-based luminometer.
-
Data Analysis:
Section 4: Data Interpretation and Assay Cascade
Developing a successful thiomorpholinone-based therapeutic requires integrating data from multiple assays in a logical progression. The results from each assay inform the next steps in the drug discovery pipeline.
Data Summary Table
All quantitative data should be summarized for clear comparison of different compounds.
| Compound ID | Covalent Adduct (% by MS) | Ki (nM, FP) | Ubiquitination (Visual Score) | Cellular Target Engagement (IC50 nM, NanoBRET) | Protein Degradation (DC50 nM, HiBiT) | Max Degradation (Dmax %, HiBiT) |
| T-Cmpd-001 | 95% @ 1 hr | 50 | +++ | 120 | 25 | 92% |
| T-Cmpd-002 | <5% @ 1 hr | >10,000 | - | >10,000 | No degradation | 0% |
| T-Cmpd-003 | 88% @ 1 hr | 150 | ++ | 450 | 300 | 75% |
Assay Cascade Strategy
A logical workflow ensures that resources are focused on the most promising compounds. The cascade begins with broad, high-throughput biochemical screens and progresses to more complex, physiologically relevant cellular assays for lead candidates.
References
- BMG Labtech.
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Promega Corporation. NanoBRET® Target Engagement BET BRD Assays.
- Bio-protocol.
- News-Medical.Net. NanoBRET™ Target Engagement for drug development.
- Reaction Biology. NanoBRET Assay Services.
- nanomicronspheres.
- Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
- PMC - NIH.
- Abcam.
- Springer Nature Experiments.
- Benchchem.
- Promega Corporation.
- PMC - NIH.
- BMG Labtech.
- PubMed. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines.
- PubMed. Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery.
- ResearchGate.
- bioRxiv.
- Promega Connections.
- Molecular Devices.
- JoVE. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines.
- PubMed.
- PMC - NIH. Assays and technologies for developing proteolysis targeting chimera degraders.
- ResearchGate.
- Promega Corporation.
- Bio-Techne.
- BellBrook Labs. Ubiquitin Ligase Assay: A Handy Tool for Drug Discovery.
- Reaction Biology.
- Domainex. Reversible Covalent Inhibitor Binding Assay.
- PMC - NIH.
- BPS Bioscience.
- PMC - NIH. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- PMC - NIH. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1.
- Portland Press.
- PMC - PubMed Central. Chemoproteomic methods for covalent drug discovery.
Sources
- 1. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Degradation and PROTACs [worldwide.promega.com]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. news-medical.net [news-medical.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 24. Target Degradation [worldwide.promega.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 27. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-(3-oxothiomorpholin-2-yl)acetate for the Synthesis of Novel Fused Heterocycles
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among these, sulfur and nitrogen-containing scaffolds have garnered significant attention due to their diverse biological activities. The thiomorpholine moiety, a sulfur analog of morpholine, is a privileged scaffold found in a range of bioactive molecules, exhibiting properties from antimicrobial to antioxidant and hypolipidemic activities.[1][2] The strategic functionalization of this core structure opens avenues for the development of new chemical entities with tailored pharmacological profiles.
Methyl 2-(3-oxothiomorpholin-2-yl)acetate stands out as a particularly valuable, yet underutilized, starting material. Its unique structural arrangement, featuring a lactam, a thioether, and a β-keto ester-like functionality, provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of novel fused heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its conversion into complex molecular frameworks of interest to researchers in drug development.
Core Reactivity: The β-Keto Ester-like Character
The key to unlocking the synthetic potential of Methyl 2-(3-oxothiomorpholin-2-yl)acetate lies in recognizing the reactivity pattern of the C2-acetate side chain in conjunction with the C3-carbonyl group. This arrangement mimics a cyclic β-keto ester, a classic building block in heterocyclic synthesis. This functionality is primed for reactions with binucleophiles, most notably hydrazines, to construct fused five-membered rings.
The general mechanism involves the initial reaction of a nucleophilic nitrogen of hydrazine with either the ester carbonyl or the lactam carbonyl. Subsequent intramolecular cyclization and dehydration lead to the formation of a stable, fused heterocyclic system. The reaction pathway can be influenced by the reaction conditions, such as temperature, solvent, and the nature of the hydrazine derivative used.
Synthesis of Novel Tetrahydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
A prime application of Methyl 2-(3-oxothiomorpholin-2-yl)acetate is in the synthesis of tetrahydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffolds. These bicyclic systems are of interest due to their structural similarity to known bioactive molecules. The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 6-Thia-1,2,3,5,6,7-hexahydro-4H-pyrazolo[1,5-a]pyrazin-4-one
This protocol details the synthesis of a novel pyrazolo-fused thiomorpholinone, a key intermediate for further functionalization.
Materials:
-
Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Thia-1,2,3,5,6,7-hexahydro-4H-pyrazolo[1,5-a]pyrazin-4-one.
Rationale for Experimental Choices:
-
Solvent: Ethanol is chosen as a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction.
-
Catalyst: A catalytic amount of acetic acid is added to protonate the carbonyl oxygen, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure complete consumption of the starting material.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the isolation of the pure fused heterocycle.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the pyrazolo-fused thiomorpholinone.
Caption: Workflow for the synthesis of 6-Thia-1,2,3,5,6,7-hexahydro-4H-pyrazolo[1,5-a]pyrazin-4-one.
Data Presentation: Expected Outcome and Characterization
The successful synthesis of the target heterocycle should be confirmed by standard analytical techniques. The following table summarizes the expected data for the product.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Yield (%) |
| 6-Thia-1,2,3,5,6,7-hexahydro-4H-pyrazolo[1,5-a]pyrazin-4-one | C₆H₉N₃OS | 171.22 | 7.5-8.0 (br s, 1H, NH), 4.0-4.2 (m, 1H), 3.0-3.8 (m, 4H), 2.8-3.0 (m, 2H) | 165-170 (C=O), 150-155 (C=N), 100-105 (C-pyrazole), 45-55 (CH₂), 30-40 (CH₂) | 60-75 |
Further Applications and Future Directions
The synthesized 6-Thia-1,2,3,5,6,7-hexahydro-4H-pyrazolo[1,5-a]pyrazin-4-one serves as a versatile intermediate for the creation of diverse chemical libraries. The secondary amine in the pyrazinone ring can be readily functionalized through various reactions such as acylation, alkylation, and arylation. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of this novel scaffold.
Logical Relationship of Synthetic Utility
The diagram below outlines the potential for diversification of the core scaffold.
Caption: Diversification potential of the pyrazolo-fused thiomorpholinone scaffold.
Conclusion
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a promising and versatile building block for the synthesis of novel fused heterocyclic systems. Its inherent reactivity as a cyclic β-keto ester surrogate provides a straightforward entry into complex molecular architectures. The detailed protocol provided herein for the synthesis of a novel tetrahydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative serves as a practical guide for researchers and a foundation for the development of new chemical entities for drug discovery. The potential for further diversification of this scaffold underscores its value in the generation of compound libraries for biological screening.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 2-(3-oxothiomorpholin-2-yl)acetate Synthesis
Welcome to the technical support center dedicated to the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and ultimately improve your reaction yields and product purity.
Introduction to the Synthetic Challenge
The synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate presents a unique set of challenges primarily centered around the controlled formation of the thiomorpholin-3-one ring and the subsequent stereoselective introduction of the methyl acetate side chain at the C-2 position. Achieving high yields requires careful optimization of reaction conditions to minimize side reactions and facilitate purification. This guide provides a systematic approach to troubleshooting and optimizing this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the thiomorpholin-3-one core?
A1: A prevalent method for constructing the thiomorpholin-3-one ring involves the condensation of an appropriate amino-thiol precursor with a suitable C2-synthon. One established approach is the reaction of an N-substituted 2-aminoethanethiol with a haloacetyl halide, followed by intramolecular cyclization. Another route involves the reaction of ethyl mercaptoacetate with aziridine, followed by reduction of the resulting thiomorpholin-3-one.[1][2]
Q2: What are the critical parameters to control during the C-2 alkylation step?
A2: The C-2 alkylation of the thiomorpholin-3-one ring is a critical step that dictates the overall yield and purity of the final product. Key parameters to control include:
-
Base Selection: The choice of base is crucial to ensure efficient deprotonation at the C-2 position without promoting side reactions. Sterically hindered, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are often preferred.[3]
-
Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used to maintain a water-free environment and ensure the stability of the reactive intermediates.
Q3: What are the most common impurities I should expect?
A3: Common impurities can arise from several sources, including incomplete reactions, side reactions, and decomposition of the product. Potential impurities include unreacted thiomorpholin-3-one, di-alkylated products, and byproducts from base-promoted side reactions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying these impurities.
Q4: How can I best purify the final product?
A4: The purification of Methyl 2-(3-oxothiomorpholin-2-yl)acetate typically involves chromatographic techniques. Column chromatography on silica gel is a common method.[4] The choice of eluent system will depend on the polarity of the product and impurities. It is advisable to perform small-scale trials to determine the optimal solvent system for separation. Recrystallization can also be an effective purification method if a suitable solvent is found.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inefficient Deprotonation: The base may not be strong enough or may have degraded. 2. Poor Quality Reagents: Starting materials or reagents may be impure or contain water. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Verify Base Activity: Use a freshly prepared or properly stored strong base (e.g., LDA, LHMDS). Consider titrating the base before use to determine its exact concentration. A stronger base is needed to deprotonate the α-carbon of the thioamide. 2. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use freshly distilled solvents. Water will quench the strong base and inhibit the reaction. 3. Optimize Temperature: While the initial deprotonation is done at low temperatures, a gradual warming of the reaction mixture may be necessary to drive the alkylation to completion. Monitor the reaction progress by TLC at different temperatures. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation: The enolate may be reacting with more than one equivalent of the alkylating agent. 2. Side Reactions: The strong base can promote other reactions, such as self-condensation or decomposition. 3. Epimerization: The stereocenter at C-2 may be prone to epimerization under basic conditions. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent (methyl bromoacetate) and add it slowly to the reaction mixture at low temperature. This minimizes the concentration of the alkylating agent at any given time, reducing the chance of di-alkylation. 2. Lower the Reaction Temperature: Performing the reaction at a consistently low temperature (-78 °C) can help to suppress unwanted side reactions.[5] 3. Use a Weaker Base or Shorter Reaction Time: If epimerization is a concern, consider using a slightly weaker base or minimizing the reaction time. However, this may also reduce the overall yield. |
| Difficulty in Product Isolation/Purification | 1. Product is too Polar/Non-polar for Chromatography: The chosen solvent system may not be suitable for separating the product from impurities. 2. Product is Unstable on Silica Gel: The product may be degrading on the silica gel column. 3. Emulsion Formation during Workup: The product and impurities may be forming a stable emulsion during the aqueous workup. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to find the optimal eluent for column chromatography. A gradient elution may be necessary. 2. Use Alternative Purification Methods: Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification techniques such as preparative HPLC or recrystallization.[4] 3. Modify Workup Procedure: Use brine (saturated NaCl solution) to break emulsions. Alternatively, filtering the organic layer through a pad of celite can sometimes help. |
Experimental Protocols
Protocol 1: Synthesis of Thiomorpholin-3-one
This protocol outlines a general procedure for the synthesis of the thiomorpholin-3-one core.
Materials:
-
2-Aminoethanethiol hydrochloride
-
Ethyl chloroacetate
-
Triethylamine (TEA)
-
Anhydrous Ethanol
-
Sodium ethoxide
Procedure:
-
Free Base Formation: Dissolve 2-aminoethanethiol hydrochloride in anhydrous ethanol. Add triethylamine (2.2 equivalents) dropwise at 0 °C and stir for 30 minutes.
-
Condensation: To the above solution, add ethyl chloroacetate (1.0 equivalent) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization: Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C-2 Alkylation to Yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate
This protocol describes the alkylation of the thiomorpholin-3-one core.
Materials:
-
Thiomorpholin-3-one
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve thiomorpholin-3-one (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl bromoacetate (1.05 equivalents) dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Potential Side Reactions during Alkylation
Caption: Potential side reactions during the C-2 alkylation step.
References
-
Cantillo, D. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]
Sources
Common side products in the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Technical Support Center: Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize impurity formation, and maximize yield and purity.
The synthesis of this thiomorpholinone core is a critical step in the preparation of various pharmaceutically active compounds, including Rebamipide, a mucosal protective agent.[1][] The primary synthetic route involves a Michael addition of a cysteine methyl ester to an acrylate, followed by an intramolecular cyclization. While seemingly straightforward, this reaction sequence is prone to several side reactions that can complicate purification and reduce overall yield. This guide explains the causality behind these issues and provides field-proven strategies for their mitigation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: "My LC-MS analysis shows a significant peak with a mass of [M+16] or [M+32] relative to my product. What is this impurity and how can I prevent it?"
Answer:
This observation strongly indicates the oxidation of the thioether sulfur in your target molecule. A mass increase of +16 Da corresponds to the formation of the sulfoxide , and a +32 Da increase corresponds to the sulfone .
-
Causality: Thioethers are susceptible to oxidation, which can occur due to dissolved oxygen in the solvents, exposure to atmospheric oxygen, or the presence of oxidizing contaminants. This is particularly prevalent if the reaction or workup is performed at elevated temperatures or over extended periods. The sulfur atom in the thiomorpholine ring acts as a nucleophile and can be attacked by electrophilic oxygen species.[3]
-
Mitigation Strategy:
-
Degas Solvents: Before use, thoroughly degas all solvents (e.g., methanol, ethanol, water) by sparging with an inert gas like nitrogen or argon for 15-30 minutes.
-
Inert Atmosphere: Conduct the reaction and subsequent workup steps under a positive pressure of nitrogen or argon. This minimizes the exposure of the reaction mixture to atmospheric oxygen.
-
Control Temperature: Avoid excessive heating during the reaction and workup. If heating is necessary, maintain the lowest effective temperature.
-
Quench Promptly: Once the reaction is complete, proceed with the workup and purification without unnecessary delays.
-
Question 2: "I'm observing a byproduct with a mass double that of my intermediate (2 x mass of S-alkylated cysteine ester). My reaction mixture is also becoming viscous. What is happening?"
Answer:
You are likely observing the formation of a dimer or even oligomers/polymers . This occurs when the Michael addition reaction proceeds in an intermolecular fashion rather than the desired intramolecular cyclization.
-
Causality: The Michael addition of cysteine methyl ester to methyl acrylate forms a linear diester intermediate.[4] This intermediate has a nucleophilic secondary amine. For the desired product, this amine must attack the proximal ester carbonyl in an intramolecular fashion to form the six-membered thiomorpholinone ring. However, it can also attack the acrylate moiety of another molecule of the intermediate or starting material in an intermolecular Michael addition, leading to dimerization and polymerization.[5] High concentrations of reactants favor these intermolecular pathways.
-
Mitigation Strategy:
-
High Dilution Conditions: Run the cyclization step under high-dilution conditions. This can be achieved by slowly adding the Michael addition product to a larger volume of refluxing solvent. This maintains a low instantaneous concentration of the intermediate, favoring the intramolecular cyclization over intermolecular reactions.
-
Base Selection: The choice of base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may be preferable for the cyclization step to deprotonate the amine without participating in side reactions.
-
Temperature Control: Optimize the reaction temperature. While heat is often required for cyclization, excessive temperatures can sometimes promote polymerization.
-
Question 3: "My ¹H NMR spectrum shows two distinct sets of peaks for my purified product, but the mass spectrum shows a single, correct mass. What could be the cause?"
Answer:
This is a classic sign of having a mixture of diastereomers . The target molecule, Methyl 2-(3-oxothiomorpholin-2-yl)acetate, has a chiral center at the C2 position of the thiomorpholine ring.
-
Causality: If the synthesis does not control the stereochemistry at this position, a mixture of diastereomers can be formed.[6] Even if you start with enantiomerically pure L-cysteine, the conditions of the reaction (e.g., presence of base, elevated temperature) can potentially lead to epimerization at the C2 position, resulting in a mixture of stereoisomers. These diastereomers are distinct compounds with different NMR spectra but identical mass.
-
Mitigation Strategy:
-
Chiral Analysis: Confirm the presence of diastereomers using chiral chromatography (HPLC or SFC).
-
Reaction Conditions: Epimerization is often promoted by strong bases and prolonged reaction times. Screen milder bases and monitor the reaction to avoid unnecessarily long heating times.
-
Purification: Diastereomers can often be separated by careful column chromatography on silica gel, although specialized techniques like chiral chromatography may be necessary for complete resolution.
-
Frequently Asked Questions (FAQs)
Q: What are the most common side products in this synthesis?
A: Based on the reaction mechanism, the most common side products are summarized in the table below.
| Side Product Name | Structure (Representation) | Molecular Weight ( g/mol ) | Common Cause |
| Sulfoxide Derivative | Product + [O] | 205.23 | Oxidation of thioether |
| Dimer/Oligomers | 2 x Intermediate | Variable | High concentration, intermolecular reaction |
| Diastereomers | Epimer at C2 | 189.23 | Base-catalyzed epimerization |
| Hydrolyzed Product | Ester -> Carboxylic Acid | 175.20 | Presence of water, harsh pH |
| Unreacted Intermediate | S-alkylated cysteine ester | 221.28 | Incomplete cyclization |
Q: How can I best monitor the reaction to minimize side product formation?
A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
-
TLC: Use TLC to monitor the consumption of starting materials and the formation of the main product. Staining with potassium permanganate can be very effective, as it will react with the thioether of the product and intermediates, but often gives a different color or intensity for the oxidized sulfoxide byproduct.
-
LC-MS: This is the most powerful tool. It allows you to track the appearance and disappearance of all components in the reaction mixture and identify them by their mass-to-charge ratio. This provides real-time information on the formation of dimers, oxidized species, and other byproducts.
Q: What is a recommended general protocol for purification?
A: Column chromatography on silica gel is the standard method.
-
Adsorbent: Use silica gel (230-400 mesh).
-
Solvent System (Eluent): A gradient system of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 70-80% ethyl acetate).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions. The side products will typically elute at different polarities. For instance, the more polar sulfoxide will elute later than the desired product.
Reaction and Side Product Formation Pathways
The following diagrams illustrate the intended synthetic route and the formation pathways of key side products.
Main Synthetic Pathway
Caption: Desired reaction pathway for the synthesis of the target molecule.
Common Side Product Pathways
Caption: Formation pathways for the most common reaction side products.
References
-
Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]
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Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423–432. [Link]
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Bernardes, G. J. L., et al. (2013). Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone. Angewandte Chemie International Edition, 52(50), 13455-13459. Available from: [Link]
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Nishikubo, R., et al. (2021). Peptide Cyclization Mediated by Metal-Free S-Arylation: S-Protected Cysteine Sulfoxide as an Umpolung of the Cysteine Nucleophile. Angewandte Chemie International Edition, 60(50), 26269-26274. [Link]
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Muro, T. (1982). Studies of Thiomorpholine Derivatives. III. Reaction of 2-Substituted-3-oxoperhydro-2H-1, 4-thiazine-5-carboxylic Acids and Their Methyl Esters with Sulfuryl Chloride. YAKUGAKU ZASSHI, 102(1), 27–35. [Link]
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Pace, V., & Hoyos, P. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 19(12), 19856–19887. [Link]
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Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866. Available from: [Link]
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Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]
- Otsuka Pharmaceutical Co., Ltd. (2006). Improved process for preparing rebamipide. Google Patents.
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PubChem. (n.d.). Methyl 2-(3-oxothiomorpholin-2-yl)acetate. Retrieved from [Link]
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MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]
- John, A., et al. (2022). A Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-637.
-
National Center for Biotechnology Information. (2024). N-Terminal cysteine mediated backbone-side chain cyclization for chemically enhanced phage display. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). A) Thiol-Michael addition of cysteine to the acrylate group of sPEG-A.... Retrieved from [Link]
- Amador, M., et al. (2008).
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Design of Cysteine Functional Polyesters through Michael Addition - PMC - NIH. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)acetates from.... Retrieved from [Link]
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El-Sayad, H. A., & O'Dell, T. E. (1981). Cysteine Derivatives With Reactive Groups as Potential Antitumor Agents. Journal of Pharmaceutical Sciences, 70(5), 570-572. [Link]
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MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
- Al-Juboori, F. H., & Al-Masoudi, W. A. (2016).
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Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Redox Biology, 11, 305-313. [Link]
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. World Journal of Pharmaceutical Research.
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National Center for Biotechnology Information. (2020). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(azetidin-3-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-a-oxobenzo[b]thiophene-3-acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prenyl thioacetate. PubChem. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. Peptide Cyclization Mediated by Metal-Free S-Arylation: S-Protected Cysteine Sulfoxide as an Umpolung of the Cysteine Nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Studies of Thiomorpholine Derivatives. III. Reaction of 2-Substituted-3-oxoperhydro-2H-1, 4-thiazine-5-carboxylic Acids and Their Methyl Esters with Sulfuryl Chloride / YAKUGAKU ZASSHI, 1982 [sci-hub.box]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The thiomorpholinone scaffold is a privileged structure in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] Achieving an efficient and high-yielding synthesis of this key intermediate is critical for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during the optimization of its synthesis, focusing on the crucial C-alkylation step.
I. Overview of the Synthetic Strategy
The most common and logical approach to Methyl 2-(3-oxothiomorpholin-2-yl)acetate involves a two-step sequence. First, the synthesis of the core heterocycle, thiomorpholin-3-one, is achieved, often from precursors like ethyl mercaptoacetate and aziridine.[1][3] The second, and more challenging step, is the selective C-alkylation of the thiomorpholin-3-one ring at the C2 position with an appropriate electrophile, such as methyl bromoacetate. This guide will focus primarily on troubleshooting the optimization of this critical C-alkylation reaction.
Caption: Decision tree for troubleshooting low yield and impurity issues.
Q3: What is a reliable protocol for the work-up and purification of Methyl 2-(3-oxothiomorpholin-2-yl)acetate?
A3: A proper work-up is essential to remove inorganic salts and unreacted polar reagents before chromatographic purification. The polarity of the target molecule requires careful selection of extraction solvents.
Step-by-Step Protocol:
-
Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining enolate or strong base. This is a milder alternative to adding pure water or acid, which can cause a rapid exotherm.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add an organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer 2-3 times with the chosen organic solvent. The target compound may have some water solubility, so multiple extractions are recommended to maximize recovery. [4]4. Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50-60% EtOAc) is a good starting point for elution. The exact gradient should be determined by TLC analysis.
-
III. References
-
Benchchem. Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines. Available from:
-
Gomollon-Bel, F., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available from: [Link]
-
Gomollon-Bel, F., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. Available from: [Link]
-
ResearchGate. Synthesis of thiomorpholin-3-ones. Available from: [Link]
-
Kaur, H., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]
-
Reddit user discussion. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available from: [Link]
-
MDPI. (2021). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available from: [Link]
-
Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available from: [Link]
-
PubChem. Methyl 2-(3-oxothiomorpholin-2-yl)acetate. PubChemLite. Available from: [Link]
-
European Patent Office. Purification process for methyl acetate. EP 0487285 A2. Available from: [Link]
-
Al-Amiery, A. A. H. (2012). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. Available from: [Link]
-
PubChem. Thiomorpholine-3-carboxylic acid. National Institutes of Health. Available from: [Link]
-
PubChem. Thiomorpholine-3-carboxylate. National Institutes of Health. Available from: [Link]
Sources
Validation & Comparative
Comparing the reactivity of Methyl 2-(3-oxothiomorpholin-2-yl)acetate with other esters
A Comparative Guide to the Reactivity of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
Introduction
In the landscape of synthetic organic chemistry, esters are foundational building blocks, prized for their versatility and relative stability.[1] However, not all esters are created equal. Their reactivity can be dramatically modulated by the substituents attached, particularly at the α-carbon. This guide provides an in-depth comparison of Methyl 2-(3-oxothiomorpholin-2-yl)acetate , a structurally unique ester, with more conventional alternatives like ethyl acetate and dimethyl malonate.
Our focus is to dissect how the presence of the thiomorpholinone ring—incorporating both an amide and a thioether—fundamentally alters the reactivity profile of the ester. We will explore two primary reaction classes: those occurring at the α-carbon via enolate intermediates and those involving nucleophilic acyl substitution at the ester carbonyl. Through this analysis, supported by experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage the distinct chemical behavior of this compound.
Structural and Electronic Analysis: The Source of Unique Reactivity
The reactivity of an ester is governed by a combination of electronic effects (inductive and resonance) and steric hindrance around its key reactive sites: the α-proton and the carbonyl carbon.[2][3] Methyl 2-(3-oxothiomorpholin-2-yl)acetate presents a fascinating case where the α-carbon is positioned between two electron-withdrawing carbonyl groups—one from the ester and one from the cyclic amide (a lactam).
This arrangement classifies it as an active methylene compound , a feature that drastically increases the acidity of its α-protons compared to simple esters.
Table 1: Comparison of Key Structural and Electronic Features
| Feature | Methyl 2-(3-oxothiomorpholin-2-yl)acetate | Ethyl Acetate | Dimethyl Malonate |
| α-Proton Acidity (pKa) | ~11-13 (estimated) | ~25[4] | ~13 |
| Key Structural Motif | Active Methylene (Ester + Amide) | Simple Ester | Active Methylene (Diester) |
| Primary Enolate Stabilizer(s) | Ester C=O, Amide C=O | Ester C=O | Two Ester C=O groups |
| Steric Hindrance at α-Carbon | High (Bulky thiomorpholinone ring) | Low | Moderate |
| Steric Hindrance at Ester C=O | High | Low | Low |
The significantly lower estimated pKa of Methyl 2-(3-oxothiomorpholin-2-yl)acetate is the cornerstone of its distinct reactivity. The resulting enolate is exceptionally stable due to the delocalization of the negative charge across both the ester and the amide carbonyl oxygen atoms.
Figure 1: Resonance forms of the enolate.
Reactivity at the α-Carbon: A Gateway to Facile C-C Bond Formation
The enhanced acidity of the α-proton means that Methyl 2-(3-oxothiomorpholin-2-yl)acetate can be deprotonated to form a stable enolate under significantly milder basic conditions than simple esters.[5] While ethyl acetate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for efficient enolate formation, our target compound can be effectively deprotonated by common alkoxides or even weaker carbonate bases.[6] This opens up a wider range of compatible reaction conditions and functional groups.
Comparative Experiment: Alkylation with Benzyl Bromide
To illustrate this difference, we compare the conditions required for the benzylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate versus ethyl acetate.
Sources
A Comparative Guide to the Biological Activity of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and Its Analogs
Introduction
In the landscape of medicinal chemistry, the thiomorpholine ring system stands out as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] As a sulfur-containing analog of morpholine, thiomorpholine offers a unique combination of physicochemical properties, including increased lipophilicity and a metabolically susceptible sulfur atom, which can be leveraged in drug design.[3] This guide focuses on Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a specific derivative featuring a thiolactam moiety and an acetate side chain.
While direct experimental data on the biological activity of Methyl 2-(3-oxothiomorpholin-2-yl)acetate is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides critical insights into its potential therapeutic applications. By deconstructing the molecule into its core components—the thiomorpholine scaffold, the 3-oxo substitution, and the C2-acetate side chain—we can build a robust hypothesis of its activity profile. This guide will objectively compare the performance of key thiomorpholine analogs, supported by experimental data from peer-reviewed studies, to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships (SAR) governing this promising class of compounds.
The Thiomorpholine Scaffold: A Versatile Core in Drug Discovery
The six-membered thiomorpholine heterocycle is a cornerstone of numerous pharmacologically active agents.[4] Its derivatives have been investigated for a vast array of therapeutic applications, including antitubercular, anticancer, antioxidant, hypolipidemic, and antimicrobial activities.[2][4] The sulfur atom in the thiomorpholine ring, compared to the oxygen in its morpholine counterpart, imparts distinct properties. It generally increases the molecule's lipophilicity, which can enhance membrane permeability, and provides a "soft spot" for metabolism via oxidation to the corresponding sulfoxide and sulfone, a property that can be exploited to create prodrugs or modulate pharmacokinetic profiles.[3]
The versatility of the thiomorpholine scaffold stems from the ease with which it can be chemically modified at the nitrogen atom, the sulfur atom, or the carbon positions of the ring, allowing for the fine-tuning of biological activity.
Caption: Key modification sites on the core structure and their typical influence on properties.
Comparative Biological Activity Analysis
Antimicrobial and Antitubercular Activity
The thiomorpholine scaffold is a component of various compounds with demonstrated antimicrobial properties. A critical point of comparison is often its direct replacement with a morpholine ring, which can lead to significant shifts in potency.
A structure-activity relationship (SAR) study of 2-(thiophen-2-yl)dihydroquinoline derivatives targeting Mycobacterium tuberculosis H37Rv provided a direct comparison between morpholine and thiomorpholine substitutions.[5] The results indicated that the morpholine analog exhibited superior potency.[5]
| Compound | Substituent (R) | Minimum Inhibitory Concentration (MIC, µg/mL) [5] |
| Analog 26a | Morpholine | 6.25 |
| Analog 26b | Thiomorpholine | 25.0 |
| Isoniazid (Control) | - | 0.1 |
| Rifampicin (Control) | - | 0.2 |
Causality Behind Experimental Choice: This comparative analysis is fundamental in drug design. The choice to synthesize and test both morpholine and thiomorpholine analogs allows researchers to probe the influence of the heteroatom on target engagement and overall cell permeability. The higher electronegativity of oxygen in morpholine compared to sulfur in thiomorpholine can alter hydrogen bonding capabilities and molecular conformation, which likely accounts for the observed four-fold increase in potency against M. tuberculosis.[5]
Hypolipidemic and Antioxidant Activity
Substitutions on the nitrogen atom of the thiomorpholine ring have been shown to be a highly effective strategy for developing potent antioxidant and hypolipidemic agents. A study by Tooulia et al. focused on synthesizing thiomorpholine derivatives that incorporate a known antioxidant moiety on the nitrogen atom.[6]
These compounds were evaluated for their ability to inhibit lipid peroxidation and to lower lipid levels in hyperlipidemic rats. The most active compound from this series demonstrated remarkable efficacy.
| Parameter | Biological Effect | Quantitative Data [6] |
| Lipid Peroxidation | Inhibition of ferrous/ascorbate-induced peroxidation | IC₅₀ = 7.5 µM |
| Triglyceride Levels | Reduction in plasma of hyperlipidemic rats | 80% decrease |
| Total Cholesterol Levels | Reduction in plasma of hyperlipidemic rats | 78% decrease |
| LDL Cholesterol Levels | Reduction in plasma of hyperlipidemic rats | 76% decrease |
Expert Insight: The success of this strategy lies in the "hybrid-pharmacophore" approach. The thiomorpholine ring serves as a robust scaffold, while the N-substituent is the primary driver of the antioxidant activity. The plausible mechanism for the hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][6] This dual-action potential makes these analogs highly attractive for conditions like atherosclerosis, which involve both oxidative stress and dyslipidemia.
Anticancer Activity
Both morpholine and thiomorpholine derivatives have been explored for their potential as anticancer agents.[4] While specific data for Methyl 2-(3-oxothiomorpholin-2-yl)acetate is unavailable, studies on related structures, such as 2-aryl-2-(3-indolyl)acetohydroxamic acids, offer valuable parallels. These hydroxamic acids showed promising in vitro activity but suffered from rapid in vivo metabolism via glucuronidation.[7][8]
In an attempt to improve the pharmacokinetic profile, researchers synthesized methyl ester and N-methoxy analogs.[7] This modification is analogous to the methyl acetate side chain in our topic compound. However, in that specific study, the methylation of the hydroxamic acid led to a decrease in cytotoxic activity against the HeLa cell line, suggesting that for that particular scaffold, a free hydroxamic acid was crucial for the mechanism of action.[7]
This highlights a critical principle in SAR: seemingly minor structural modifications can have profound effects on biological activity. The ester group in Methyl 2-(3-oxothiomorpholin-2-yl)acetate may act as a stable moiety or as a prodrug that is hydrolyzed in vivo to a more active carboxylic acid. This can only be determined through direct experimental evaluation.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the biological activities described are typically evaluated using standardized, self-validating methodologies.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: A two-fold serial dilution of the test compound (e.g., starting from 256 µg/mL down to 0.5 µg/mL) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth).[9]
-
Inoculation: A standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth + bacteria, no compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation.[7]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a set period (e.g., 48 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[7][9] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: After a 2-4 hour incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
Conclusion and Future Directions
While Methyl 2-(3-oxothiomorpholin-2-yl)acetate remains a molecule with an unwritten biological chapter, a systematic comparison with its structural analogs provides a compelling, data-driven forecast of its potential. The thiomorpholine core is a well-established pharmacophore associated with a wide spectrum of activities, including antimicrobial, antioxidant, and anticancer effects.[1][2]
Key SAR insights derived from this analysis include:
-
S vs. O Bioisosterism: The replacement of sulfur (thiomorpholine) with oxygen (morpholine) can significantly alter biological potency, as demonstrated in antitubercular assays.[5]
-
N-Substitution: The nitrogen atom is a prime site for modification to introduce new functionalities and target specific pathways, such as the addition of antioxidant moieties to confer hypolipidemic activity.[6]
-
Side-Chain Importance: The nature of the side chain at C2 is critical. While the methyl acetate group in the title compound may confer favorable pharmacokinetic properties, its impact on potency requires direct experimental validation, as modifications from a hydroxamic acid to a methyl ester have been shown to reduce cytotoxicity in other systems.[7]
Future research should focus on the direct synthesis and evaluation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its close analogs. Screening this compound across antimicrobial, anticancer, and metabolic assays would provide the definitive data needed to place it within the broader context of its promising relatives and unlock its full therapeutic potential.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Thiomorpholinone-Based Drug Candidates
Welcome to a comprehensive guide on establishing a meaningful correlation between in vitro data and in vivo outcomes for thiomorpholinone-based drug candidates. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges, chief among them being the successful translation of laboratory findings into real-world efficacy. This guide is designed for researchers, scientists, and drug development professionals dedicated to navigating this complex interface. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a logical framework for building a predictive In Vitro-In Vivo Correlation (IVIVC).
The thiomorpholinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid structure and capacity for diverse substitutions have led to potent inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][2] However, the promise shown in a petri dish often fails to materialize in preclinical animal models. This guide aims to bridge that gap.
The In Vitro Landscape: Quantifying Potency and Cellular Effects
The first step in characterizing a thiomorpholinone candidate is to determine its potency and mechanism of action in a controlled, in vitro environment. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based systems.
Foundational Data: Biochemical and Cellular Potency
A primary in vitro metric is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit a biological process by 50%. For thiomorpholinone-based kinase inhibitors, this is often determined first against the purified target enzyme and then in a cellular context to assess cell permeability and engagement with the target in its natural environment.
Table 1: Comparative In Vitro Data for Hypothetical Thiomorpholinone-Based PI3K Inhibitors
| Compound ID | Target (PI3K isoform) | Biochemical IC50 (nM) | Cell Viability IC50 (MCF-7 cells, nM) |
| THM-001 | PI3Kα | 1.5 | 25 |
| THM-002 | Pan-PI3K | 5.0 | 75 |
| THM-003 | PI3Kδ | 10.2 | 550 |
Scientist's Note: The discrepancy between biochemical and cell viability IC50 values is expected. Factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations (which can compete with ATP-competitive inhibitors) can all contribute to a rightward shift in potency in cellular assays. A large shift, as seen with THM-003, may be an early red flag for poor cellular uptake or high protein binding.
Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®
A robust method for determining cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3][4]
Objective: To determine the IC50 of a thiomorpholinone-based drug candidate in a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Prepare opaque-walled 96-well plates with mammalian cells in culture medium at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).[5] Include wells with medium only for background luminescence measurement.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., THM-001) in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a standard approach.
-
Treatment: Add the diluted compounds to the experimental wells and incubate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4][5][6]
-
Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[4][5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][5][6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle-treated control wells (0% inhibition), and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation System: This protocol is self-validating through the inclusion of positive controls (a known inhibitor of the pathway), negative controls (vehicle-treated cells), and background controls (medium only).
The In Vivo Challenge: From the Bench to Preclinical Models
Demonstrating efficacy in a living organism is the ultimate preclinical test. For oncology, this often involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.[7][8][9]
Key In Vivo Metrics
The primary goal is to assess the drug's ability to control tumor growth. This is often quantified as Tumor Growth Inhibition (TGI). Concurrently, pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, while pharmacodynamic (PD) studies confirm target engagement in the tumor tissue.[10][11][12][13]
Table 2: Comparative In Vivo Data for THM-001
| Parameter | Value |
| Animal Model | Nude mouse with MCF-7 xenograft |
| Dosing Regimen | 50 mg/kg, oral, once daily |
| Tumor Growth Inhibition | 65% |
| Oral Bioavailability (F) | 30% |
| Cmax (Peak Plasma Conc.) | 1.5 µM |
| Tumor Cmax | 0.8 µM |
| p-Akt Inhibition in Tumor | 75% inhibition 4 hours post-dose |
Scientist's Note: The data for THM-001 shows promising, but not perfect, translation. The oral bioavailability of 30% is acceptable for an early candidate. Importantly, the drug concentrations achieved in the tumor (0.8 µM) are well above the cellular IC50 (25 nM), and the 75% inhibition of p-Akt (a downstream marker of PI3K activity) confirms that the drug is hitting its target in the relevant tissue.
Experimental Protocol: Mouse Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor activity of a thiomorpholinone-based drug candidate.
Methodology:
-
Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[14] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, THM-001 at 50 mg/kg) with at least 8-10 mice per group to ensure statistical power.
-
Treatment Administration: Formulate the drug candidate in an appropriate vehicle and administer it according to the planned schedule (e.g., once daily via oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a set duration (e.g., 21-28 days).
-
Pharmacodynamic Analysis (Satellite Group): A separate group of tumor-bearing mice can be used for PD analysis. At specific time points after the final dose, tumors are excised to measure target modulation (e.g., p-Akt levels via Western blot or ELISA).
Self-Validation System: The inclusion of a vehicle control group is critical to validate that any observed anti-tumor effect is due to the drug and not the vehicle. Monitoring body weight helps to assess the compound's therapeutic index.
Bridging the Gap: Establishing an In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[15][16] For early drug discovery, this often means correlating in vitro potency with in vivo efficacy. The goal is to establish a framework that allows for the prediction of in vivo performance based on in vitro data, thereby streamlining development and reducing reliance on extensive animal studies.[17][18][19]
The U.S. Food and Drug Administration (FDA) has provided guidance on IVIVC, primarily for oral dosage forms, which outlines different levels of correlation.[20][21] Level A correlation, a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most rigorous.[17] While formal IVIVC is often associated with later-stage development, the principles are invaluable in the preclinical space.
Workflow for Establishing Preclinical IVIVC
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Benchmarking the Efficacy of Methyl 2-(3-oxothiomorpholin-2-yl)acetate Derivatives: A Comparative Guide
Introduction: The Thiomorpholinone Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The thiomorpholine moiety, a sulfur-containing analog of morpholine, has emerged as one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] These activities span from anticancer and anti-inflammatory to antioxidant and enzyme inhibitory effects.[4][5] The inherent physicochemical properties of the thiomorpholine ring, including its ability to engage in hydrogen bonding and its metabolic susceptibility at the sulfur atom, make it a versatile template for designing novel therapeutic agents.[6]
This guide focuses on a specific subclass: Methyl 2-(3-oxothiomorpholin-2-yl)acetate derivatives . While direct experimental data for this named compound is not extensively available in public literature, this document will benchmark its potential efficacy by drawing upon robust data from structurally related analogs. By examining the synthesis, biological activity, and mechanisms of action of closely related thiomorpholinone compounds, we can construct a compelling case for the therapeutic promise of this chemical series. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.
Synthesis of the Thiomorpholinone Core: A General Approach
The synthesis of the core 3-oxothiomorpholine ring is a critical first step in accessing the target derivatives. Various synthetic routes have been developed for thiomorpholine and its analogs.[4] A common strategy involves the cyclization of appropriate precursors, such as amino alcohols with sulfur-containing reagents. For the specific class of compounds discussed here, a plausible synthetic route would involve the reaction of an appropriate amino acid precursor with a sulfur-containing electrophile, followed by cyclization and esterification.
While a specific protocol for Methyl 2-(3-oxothiomorpholin-2-yl)acetate is not detailed in the literature, a generalizable synthetic scheme for related thiomorpholinone derivatives can be proposed. For instance, the synthesis of N-substituted thiomorpholine derivatives has been achieved through multi-step reactions involving the coupling of a bromide intermediate with thiomorpholine.[7] Another approach involves the reaction of morpholine with ethyl chloroacetate, followed by a series of transformations to build the desired heterocyclic system. Although not identical, these methodologies provide a foundational understanding of the chemical transformations required.
Below is a conceptual workflow for the synthesis of the thiomorpholinone scaffold, which would be a precursor to the target compound.
Caption: Conceptual workflow for the synthesis of the 3-oxothiomorpholin-2-yl acetate core.
Comparative Efficacy I: Anticancer Activity
Thiomorpholine and its derivatives have shown significant promise as anticancer agents, often through the induction of apoptosis and the inhibition of key cell signaling pathways.[6] A prominent target for morpholine-containing compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, controlling cell growth, proliferation, and survival.[8][9][10]
Benchmarking Against Standard-of-Care Agents
Direct head-to-head studies involving Methyl 2-(3-oxothiomorpholin-2-yl)acetate are not available. However, we can infer its potential by examining the efficacy of related thiomorpholine derivatives reported in the literature and comparing them to standard chemotherapeutic agents tested in the same studies.
For example, a study on N-azole substituted thiomorpholine derivatives identified a lead compound, 10c , which bears a thiazolyl thiomorpholine structure with a chloro substituent. This compound demonstrated significant cytotoxic activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cells.[11] Another study on thiazole-thiomorpholine derivatives identified compound 3f as being more potent than the standard drug cisplatin against A549 cells.[12]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| 10c | Thiazolyl thiomorpholine | A549 (Lung) | 10.1 | - | - | [11] |
| HeLa (Cervical) | 30.0 | - | - | [11] | ||
| 3f | Thiazole-thiomorpholine | A549 (Lung) | 3.72 | Cisplatin | >3.72 | [12] |
| Compound 10e | Morpholine-Substituted Tetrahydroquinoline | A549 (Lung) | 0.033 | Everolimus | >0.033 | [13] |
| MCF-7 (Breast) | 0.087 | 5-Fluorouracil | >0.087 | [13] |
Note: Lower IC50 values indicate greater potency.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers.[14][15] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[9][10] The oxygen atom in the morpholine ring is often a key feature, forming a crucial hydrogen bond in the kinase hinge region of PI3K and mTOR. Given the structural similarity, it is highly probable that thiomorpholinone derivatives engage with this pathway in a similar manner.
Caption: A typical workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid is typically used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Conclusion and Future Directions
The thiomorpholinone scaffold, as represented by the Methyl 2-(3-oxothiomorpholin-2-yl)acetate series, holds considerable promise for the development of novel therapeutics. While direct experimental evidence for the title compound is pending, the extensive body of research on structurally related analogs provides a strong rationale for its investigation. The demonstrated efficacy of thiomorpholine derivatives in cancer and inflammatory models, likely mediated through pathways such as PI3K/Akt/mTOR, underscores the potential of this chemical class.
Future research should focus on the targeted synthesis and biological evaluation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its close derivatives. Head-to-head comparisons with existing drugs, both in vitro and in vivo, will be crucial to establishing their therapeutic index and potential for clinical development. Furthermore, detailed mechanistic studies will be necessary to fully elucidate their molecular targets and optimize their structure-activity relationships. The insights provided in this guide serve as a foundational resource for researchers poised to explore the rich therapeutic potential of this privileged scaffold.
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Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available from: [Link].
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Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. Request PDF on ResearchGate. Available from: [Link].
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Request PDF on ResearchGate. Available from: [Link].
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Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-oxothiomorpholin-2-yl)acetate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS No. 73477-13-1)[1]. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. While specific ecotoxicological data for this compound is not widely published, a robust disposal plan can be formulated by examining its chemical structure, the known hazards of its parent heterocycle, thiomorpholine, and adhering to established principles of hazardous waste management. This document is designed to provide clear, actionable steps that ensure the safety of laboratory personnel and environmental integrity.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's potential hazards. In the absence of a specific, comprehensive safety profile for Methyl 2-(3-oxothiomorpholin-2-yl)acetate, we must infer its risks based on its constituent parts and related compounds.
Inferred Hazards:
-
Thiomorpholine Core: The parent compound, thiomorpholine, is classified as corrosive and can cause severe skin burns and eye damage[2]. It is prudent to assume that derivatives like Methyl 2-(3-oxothiomorpholin-2-yl)acetate may exhibit similar or other significant biological activity[3][4][5][6].
-
Functional Groups: The presence of an ester and a thioamide-like lactam structure suggests potential reactivity with strong acids, bases, and oxidizing agents. Hydrolysis or oxidation could lead to the formation of new, potentially hazardous compounds.
-
Lack of Data: A significant gap in publicly available literature regarding the specific toxicity and environmental fate of many thiomorpholine derivatives necessitates a cautious approach[7].
Conclusion for Disposal: Given the known corrosive nature of its parent compound and the lack of comprehensive safety data, all waste containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste[8][9].
The Core Principles of Chemical Waste Management
Adherence to three core principles is non-negotiable for ensuring safety and regulatory compliance. These principles prevent dangerous reactions, protect personnel from exposure, and ensure the waste can be safely handled by disposal technicians.
-
Segregation: The most critical principle is to keep incompatible chemicals separate to prevent violent reactions, fires, or the emission of toxic gases[10][11].
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills[10][11][12].
-
Communication (Labeling): Every waste container must be accurately and clearly labeled. This is a primary requirement from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) and is essential for anyone who may handle the container[13][14][15].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste from the moment of its creation to its final hand-off for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of as contaminated solid waste after handling[16].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[16].
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Container Selection
All waste streams containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate must be collected separately from incompatible materials.
Container Selection:
-
Liquid Waste: Use a designated, leak-proof container with a screw-top cap, made of a material compatible with the waste stream (e.g., High-Density Polyethylene (HDPE) or borosilicate glass for organic solvent solutions)[10][12]. The original chemical container is an excellent choice if it is empty and in good condition[10].
-
Solid Waste: Use a sturdy, sealable plastic bag or a wide-mouth container for contaminated items like gloves, weigh boats, and absorbent pads.
Chemical Compatibility Summary
| Incompatible With | Causality (Reason for Segregation) |
|---|---|
| Strong Oxidizing Agents | The sulfide group in the thiomorpholine ring is susceptible to oxidation, which can be a highly exothermic and unpredictable reaction. |
| Strong Acids | Can catalyze the hydrolysis of the ester and amide functional groups, potentially leading to compound degradation and pressure buildup. Avoid storage in metal containers[12]. |
| Strong Bases | Can catalyze saponification of the ester and hydrolysis of the amide, leading to degradation. Avoid storage in metal containers[12]. |
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for collecting hazardous waste, known as a Satellite Accumulation Area (SAA)[10][13]. This area must be at or near the point of waste generation and under the control of laboratory personnel[11][12].
-
Designate the SAA: This can be a secondary containment tray in a fume hood or a designated cabinet[10][12].
-
Label the Waste Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
Accumulate Waste: Add waste to the container as it is generated. Keep the container closed at all times except when adding waste [8].
-
Do Not Overfill: Leave at least 10% of headspace (about one inch) at the top of the container to allow for vapor expansion[10].
Step 4: Handling Contaminated Materials and Empty Containers
Properly disposing of items that have come into contact with the chemical is just as important as managing the bulk waste.
Protocol for Rinsing Empty Containers: This procedure ensures that empty containers are safe for disposal in glass or plastic recycling bins.
-
First Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., acetone, ethanol). This first rinseate is considered hazardous waste and must be collected. Pour it into your designated liquid hazardous waste container[8].
-
Second and Third Rinses: Repeat the rinse two more times. For a non-acutely toxic substance, these subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided your institution's EHS policy allows. Always confirm with your local EHS guidelines.
-
Prepare Container for Disposal: Completely obliterate or remove the original label[8]. Allow the container to air-dry completely in a fume hood before placing it in the appropriate recycling bin[8].
Step 5: Arranging for Final Disposal
Once your waste container is full, it must be removed from the laboratory in a timely manner.
-
Date the Container: Write the date the container became full on the hazardous waste label[10].
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in compliance with all federal and state regulations, likely through high-temperature incineration[13][16].
Emergency Procedures: Spills and Exposures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Minor Spill: If a small amount of the substance spills within a fume hood, absorb it with a chemical absorbent pad or vermiculite. Collect the contaminated absorbent material and place it in your solid hazardous waste container. Wipe the area clean with a solvent-soaked towel, and dispose of the towel as hazardous waste.
-
Major Spill: For any spill outside of a fume hood or a large spill that you are not equipped or trained to handle, evacuate the immediate area, alert nearby personnel, and contact your institution's EHS emergency line immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
In all cases of exposure, seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.
-
By following this comprehensive guide, researchers can ensure that Methyl 2-(3-oxothiomorpholin-2-yl)acetate is handled and disposed of in a manner that prioritizes personal safety, regulatory compliance, and environmental stewardship.
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Comprehensive Safety and Handling Guide for Methyl 2-(3-oxothiomorpholin-2-yl)acetate
This guide provides essential safety protocols and operational procedures for the handling and disposal of Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS 73477-13-1).[1] As a compound with a novel structure, specific hazard data is not extensively documented. Therefore, this document synthesizes information from structurally related compounds, such as thiomorpholine and methyl acetate, and established laboratory safety principles to provide a robust framework for risk mitigation.[2][3] The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a risk assessment based on its constituent functional groups is paramount. The molecule incorporates a thiomorpholine ring, an amide-like oxo group, and a methyl acetate moiety.
-
Thiomorpholine Moiety : Thiomorpholine itself is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also combustible. Therefore, it is prudent to treat Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a potential skin and eye irritant.
-
Methyl Acetate Moiety : Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[4][5][6] While the overall flammability of the target compound may be lower due to the larger molecular structure, precautions against ignition sources are still warranted.
-
General Principle for Novel Compounds : For any new or not fully characterized substance, it is a fundamental principle of laboratory safety to treat it as potentially hazardous.[7] This includes considering it as a potential irritant, toxicant, and environmental hazard until proven otherwise.
Table 1: Hazard Analysis based on Structural Analogs
| Functional Group | Known Hazards of Analog Compounds | Inferred Potential Hazards for Methyl 2-(3-oxothiomorpholin-2-yl)acetate |
| Thiomorpholine | Corrosive, causes severe skin burns and eye damage, combustible. | Potential for skin and eye irritation or corrosion. |
| Methyl Acetate | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.[4][5][6] | Potential for flammability and eye irritation. Inhalation may cause respiratory tract irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The selection of appropriate PPE is a critical step that must be performed before any handling of the compound.[8]
Core PPE Requirements
The following PPE should be considered the minimum standard for any work involving this compound:
-
Eye and Face Protection : Chemical splash goggles are mandatory.[9] In situations with a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield worn over the goggles is required.[10]
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[10] Full-length pants and closed-toe shoes are also required.[10]
-
Hand Protection : Due to the potential for skin irritation and the presence of both polar and non-polar functionalities, selecting the right gloves is crucial. Nitrile gloves are a good initial choice for incidental contact, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be used.[11] Always inspect gloves for any signs of degradation or perforation before use.[12]
Respiratory Protection
All handling of Methyl 2-(3-oxothiomorpholin-2-yl)acetate that could generate aerosols, vapors, or dust (if in solid form) must be conducted within a certified chemical fume hood.[12] If engineering controls like a fume hood are not available or insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[10] A NIOSH-approved respirator with an organic vapor cartridge is recommended in such scenarios.[8]
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Operational Plan: Safe Handling and Storage
Adherence to standard operating procedures is critical for minimizing risk.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.[12][13]
-
Location : All weighing and transfers of the compound should be performed in a chemical fume hood to minimize inhalation exposure.[9]
-
Spill Management : Have a spill kit readily available. For a small liquid spill, absorb the material with an inert absorbent such as vermiculite or sand.[2] For a solid spill, carefully sweep it up to avoid creating dust. All spill cleanup materials should be placed in a sealed container for proper disposal.
-
Personal Hygiene : Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[13]
Storage
-
Container : Store Methyl 2-(3-oxothiomorpholin-2-yl)acetate in a tightly sealed, properly labeled container.[2]
-
Location : The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2][9]
-
Segregation : Store this compound separately from food and drink.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Collection : All waste containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate, including contaminated consumables like gloves and absorbent materials, should be collected in a designated, labeled hazardous waste container.[13]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Route : Do not dispose of this chemical down the drain.[4] All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2]
-
Empty Containers : Empty containers may still retain product residue and should be treated as hazardous waste.[14]
Diagram 2: Waste Disposal Decision Tree
Caption: Decision tree for proper waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[14] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[15]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
